molecular formula C17H12Cl2N2O3 B3035239 [(Z)-[1-[(3-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2-chloroacetate CAS No. 303998-10-9

[(Z)-[1-[(3-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2-chloroacetate

Cat. No. B3035239
CAS RN: 303998-10-9
M. Wt: 363.2 g/mol
InChI Key: INTIBRKYGVFJJR-SILNSSARSA-N
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Description

[(Z)-[1-[(3-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2-chloroacetate, commonly referred to as Z-2-Chloroacetate, is an organic compound with a wide range of applications in scientific research. It is a synthetic molecule composed of two distinct functional groups, an indole moiety and a 2-chloroacetate moiety. It has been used extensively in organic synthesis, particularly in the synthesis of heterocyclic compounds, as well as in the development of drugs and natural products. Z-2-Chloroacetate has also been studied for its mechanistic action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.

Scientific Research Applications

  • Synthesis and Properties : The synthesis and properties of derivatives of 2-oxoindoline, which include compounds like the one , have been explored extensively. These derivatives are known for their biologically active compounds, including amino acids like tryptophan, neurohormones like serotonin, and several natural alkaloids and synthetic drugs (Altukhov, 2014).

  • Anticancer Activity : Research on the stereoselective synthesis of related compounds has shown potential in anticancer activities. For instance, specific derivatives have been evaluated against various cancer cell lines, including leukemia and colon cancer, and have exhibited significant activity (Hassan et al., 2020).

  • Biological Imaging Applications : Derivatives of this compound have been used in the development of fluorescent sensors for biological applications. These sensors, with modified fluorescein-based dyes, have shown potential in biological imaging, particularly in the detection and study of certain metal ions in living cells (Nolan et al., 2006).

  • Antimicrobial Activity : Some derivatives have been synthesized and tested for their antimicrobial properties. These compounds have shown significant in vitro activity, opening potential avenues for their use in antimicrobial treatments (Pervaram et al., 2018).

  • Synthesis and Structural Analysis : The synthesis of related Schiff bases and their structural analysis using methods like X-ray diffraction has been reported. These studies contribute to a deeper understanding of the structural characteristics of such compounds (Sharma et al., 2014).

  • Functionalization and Chemical Reactions : Research has also been conducted on the functionalization of similar compounds, revealing novel approaches and mechanisms in organic synthesis. This includes the development of new chemical reactions that are significant in the field of organic chemistry (Tang et al., 2008).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. Indole derivatives, which this compound is a part of, possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

properties

IUPAC Name

[(Z)-[1-[(3-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2-chloroacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2N2O3/c18-9-15(22)24-20-16-13-6-1-2-7-14(13)21(17(16)23)10-11-4-3-5-12(19)8-11/h1-8H,9-10H2/b20-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INTIBRKYGVFJJR-SILNSSARSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NOC(=O)CCl)C(=O)N2CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)/C(=N/OC(=O)CCl)/C(=O)N2CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(Z)-[1-[(3-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2-chloroacetate
Reactant of Route 2
Reactant of Route 2
[(Z)-[1-[(3-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2-chloroacetate
Reactant of Route 3
Reactant of Route 3
[(Z)-[1-[(3-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2-chloroacetate
Reactant of Route 4
[(Z)-[1-[(3-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2-chloroacetate
Reactant of Route 5
Reactant of Route 5
[(Z)-[1-[(3-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2-chloroacetate
Reactant of Route 6
Reactant of Route 6
[(Z)-[1-[(3-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2-chloroacetate

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